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Compound of Interest

Compound Name: 3-Chlorobutanal

Cat. No.: B14413697 Get Quote

Spectroscopic Data of 3-Chlorobutanal: A
Technical Guide
Disclaimer: Experimental spectroscopic data for 3-Chlorobutanal is limited in publicly

accessible databases. The following guide is based on predicted values derived from

established spectroscopic principles and data from analogous chemical structures.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Chlorobutanal. This

document is intended to serve as a valuable resource for researchers, scientists, and drug

development professionals in the identification and characterization of this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic values for 3-Chlorobutanal.
These predictions are based on the analysis of its functional groups (aldehyde and alkyl

chloride) and data from similar compounds.

Table 1: Predicted ¹H NMR Data for 3-Chlorobutanal

Solvent: CDCl₃, Reference: TMS (0 ppm)
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Protons (Position)
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-1 (CHO) 9.7 - 9.8 Triplet (t) ~1.5 - 2.5

H-2 (CH₂) ~2.9 - 3.1
Doublet of doublets

(dd)
~17.0, ~6.0

H-3 (CHCl) ~4.3 - 4.5 Multiplet (m) -

H-4 (CH₃) ~1.6 - 1.7 Doublet (d) ~6.5

Table 2: Predicted ¹³C NMR Data for 3-Chlorobutanal

Solvent: CDCl₃, Reference: TMS (0 ppm)

Carbon (Position) Predicted Chemical Shift (δ, ppm)

C-1 (CHO) ~200 - 202

C-2 (CH₂) ~50 - 52

C-3 (CHCl) ~58 - 60

C-4 (CH₃) ~22 - 24

Table 3: Predicted Infrared (IR) Spectroscopy Data for 3-Chlorobutanal

Vibrational Mode
Predicted Absorption
Range (cm⁻¹)

Intensity

C-H Stretch (aldehyde) 2820-2850 and 2720-2750 Medium

C=O Stretch (aldehyde) 1720-1740 Strong

C-H Bending (CH₃ and CH₂) 1375-1465 Medium

C-Cl Stretch 600-800 Strong

Table 4: Predicted Mass Spectrometry (MS) Data for 3-Chlorobutanal
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m/z Ion Comments

106/108 [M]⁺

Molecular ion peak, showing a

~3:1 ratio due to ³⁵Cl and ³⁷Cl

isotopes.

71 [M-Cl]⁺ Loss of a chlorine radical.

77/79 [M-CHO]⁺ Loss of the formyl radical.

63/65 [C₂H₄Cl]⁺
Fragmentation at the C2-C3

bond.

43 [C₃H₇]⁺ Loss of CHO and Cl.

29 [CHO]⁺ Formyl cation.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh approximately 10-20 mg of 3-Chlorobutanal for ¹H NMR (20-50 mg for

¹³C NMR).

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid

height is around 4-5 cm.[1]

¹H NMR Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve homogeneity and optimize resolution.

Acquire the spectrum using a standard pulse sequence. Typical parameters include a

spectral width of 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio,

and a relaxation delay of 1-2 seconds.

Process the raw data by applying a Fourier transform, phasing the spectrum, and

calibrating the chemical shift scale to the tetramethylsilane (TMS) signal at 0 ppm.

¹³C NMR Data Acquisition:

Following ¹H NMR, tune the probe to the ¹³C frequency.

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each

carbon.

A wider spectral width (e.g., 0-220 ppm) is required.

A larger number of scans is typically necessary due to the lower natural abundance of ¹³C.

2.2 Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

Place a drop of liquid 3-Chlorobutanal onto the surface of a salt plate (e.g., NaCl or KBr).

[2]

Place a second salt plate on top to create a thin liquid film between the plates.[2]

Data Acquisition:

Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).
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2.3 Mass Spectrometry (MS)

Sample Introduction:

For a volatile liquid like 3-Chlorobutanal, direct injection or infusion into the ion source

can be used. Alternatively, it can be coupled with a gas chromatograph (GC-MS) for

separation from any impurities.

Ionization (Electron Ionization - EI):

The sample is introduced into a high-vacuum source chamber where it is vaporized.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV).[3][4]

This causes the molecules to ionize and fragment.

Mass Analysis and Detection:

The resulting positively charged ions (molecular ion and fragments) are accelerated into a

mass analyzer (e.g., quadrupole, time-of-flight).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum which is a plot

of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3-Chlorobutanal.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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